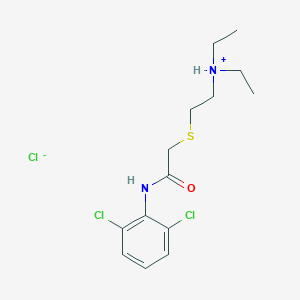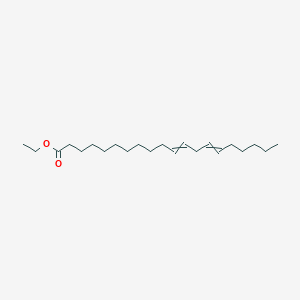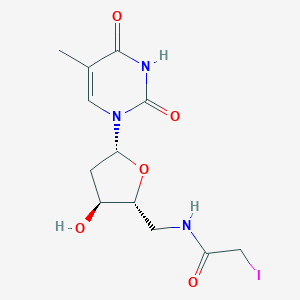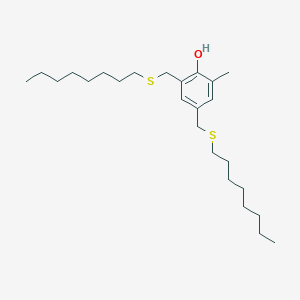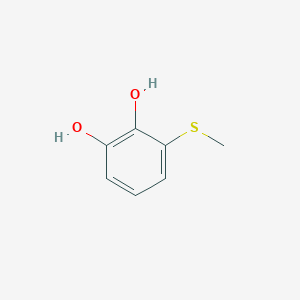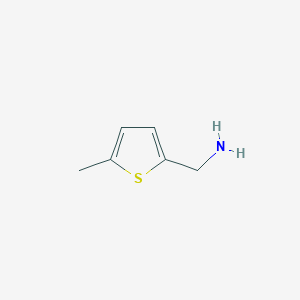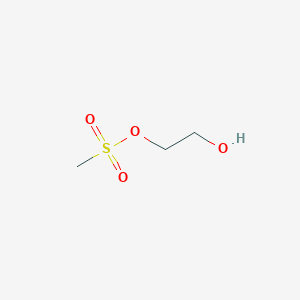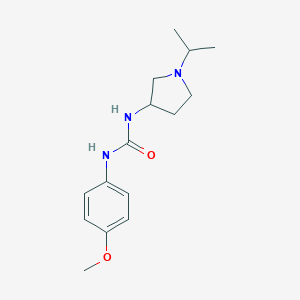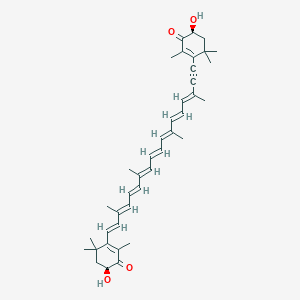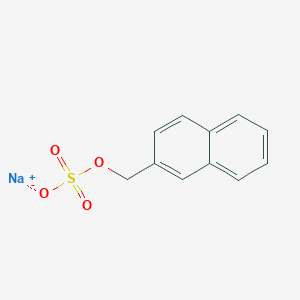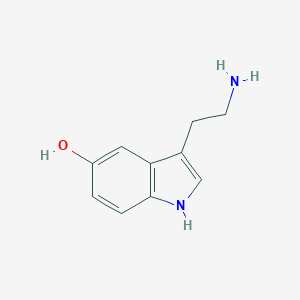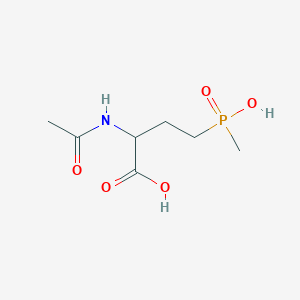
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate, also known as OPA, is a chemical compound that has been widely used in scientific research. OPA is a fluorescent reagent that is commonly used in the analysis of amino acids and proteins.
Mécanisme D'action
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate reacts with primary amines in amino acids and proteins to form highly fluorescent isoindole derivatives. The reaction involves the formation of a cyclic intermediate, which is then oxidized to form the isoindole derivative. The fluorescence of the isoindole derivative is due to the presence of a conjugated system, which allows for the absorption and emission of light.
Effets Biochimiques Et Physiologiques
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate does not have any known biochemical or physiological effects on the body. It is a synthetic reagent that is used in scientific research for the analysis of amino acids and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is its high sensitivity and selectivity for primary amines. It can detect and quantify amino acids and proteins at very low concentrations. S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is also relatively easy to use and can be incorporated into existing analytical methods such as HPLC and CE.
One of the main limitations of S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is its lack of selectivity for specific amino acids. It reacts with all primary amines, which can lead to interference from other compounds in the sample. S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is also sensitive to pH and temperature, which can affect the stability of the isoindole derivatives.
Orientations Futures
There are several future directions for the use of S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate in scientific research. One area of interest is the development of new analytical methods that incorporate S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate. This includes the development of new HPLC and CE methods that can detect and quantify amino acids and proteins at even lower concentrations.
Another area of interest is the development of new fluorescent reagents that are more selective for specific amino acids. This would reduce the interference from other compounds in the sample and increase the accuracy of the analysis.
In conclusion, S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate is a widely used fluorescent reagent in scientific research for the analysis of amino acids and proteins. Its high sensitivity and selectivity make it a valuable tool in analytical methods such as HPLC and CE. However, its lack of selectivity for specific amino acids and sensitivity to pH and temperature are limitations that need to be addressed. There are several future directions for the use of S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate in scientific research, including the development of new analytical methods and more selective fluorescent reagents.
Méthodes De Synthèse
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate can be synthesized through a multistep process starting from 2-chloropyridine. The first step involves the reaction of 2-chloropyridine with sodium hydride to produce 2-pyridylthiol. This intermediate is then reacted with butyric anhydride to produce S-butyl 2-pyridylthioacetate. The final step involves the oxidation of S-butyl 2-pyridylthioacetate with potassium permanganate to produce S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate.
Applications De Recherche Scientifique
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate has been widely used in scientific research for the analysis of amino acids and proteins. It is commonly used in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) to detect and quantify amino acids. S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate reacts with primary amines to form highly fluorescent isoindole derivatives, which can be detected using a fluorescence detector.
Propriétés
Numéro CAS |
106371-09-9 |
|---|---|
Nom du produit |
S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate |
Formule moléculaire |
C9H11NO2S |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
S-(1-oxidopyridin-1-ium-2-yl) butanethioate |
InChI |
InChI=1S/C9H11NO2S/c1-2-5-9(11)13-8-6-3-4-7-10(8)12/h3-4,6-7H,2,5H2,1H3 |
Clé InChI |
KCXSUCAILIQWIO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)SC1=CC=CC=[N+]1[O-] |
SMILES canonique |
CCCC(=O)SC1=CC=CC=[N+]1[O-] |
Synonymes |
Butanethioic acid, S-(1-oxido-2-pyridinyl) ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



